REACTION_CXSMILES
|
NC1C=CC(OC2C3C(=CC(OC)=C(OC)C=3)N=C(N)C=2)=C(F)C=1.COC1C=C2C(=CC=1OC)N=C(SC)C=C2OC1C=CC([NH:48][C:49]([C:51]2([C:54]([NH:56]C3C=CC(F)=CC=3)=[O:55])[CH2:53][CH2:52]2)=[O:50])=CC=1F>>[C:51]1([C:54]([NH2:56])=[O:55])([C:49]([NH2:48])=[O:50])[CH2:53][CH2:52]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(OC2=CC(=NC3=CC(=C(C=C23)OC)OC)N)C=C1)F
|
Name
|
N-(4-{[6,7-bis(methyloxy)-2-(methylthio)quinolin-4-yl]oxy}-3-fluorophenyl)-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC(=NC2=CC1OC)SC)OC1=C(C=C(C=C1)NC(=O)C1(CC1)C(=O)NC1=CC=C(C=C1)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was purified by preparatory HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)(C(=O)N)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |